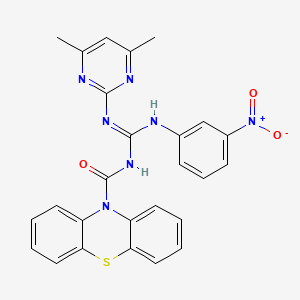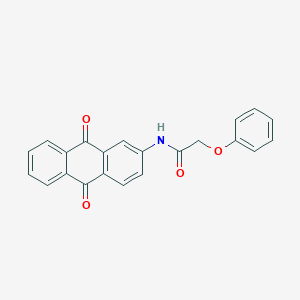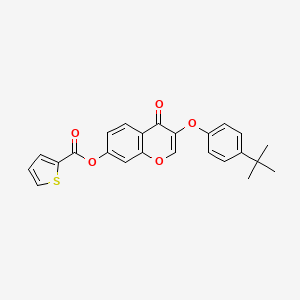![molecular formula C25H24N4O5S B11636138 ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-{4-[(4-ヒドロキシフェニル)アミノ]フタラジン-1-イル}-2-メチルフェニル)スルホニル]グリシンエチルエステルは、化学、生物学、医学、および産業など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、フタラジン-1-イル基、スルホニル基、およびグリシンエステルを含むユニークな構造によって特徴付けられます。
準備方法
合成経路と反応条件
N-[(5-{4-[(4-ヒドロキシフェニル)アミノ]フタラジン-1-イル}-2-メチルフェニル)スルホニル]グリシンエチルエステルの合成は、通常、中間化合物の生成を含む複数のステップを伴います。このプロセスは、フタラジン-1-イル誘導体の調製から始まり、その後、スルホニル基を導入し、最後にグリシンエステルとカップリングします。これらの反応に使用される一般的な試薬には、スルホニルクロリド、アミン、およびエステルが含まれます。反応条件には、ジクロロメタンまたはエタノールなどの溶媒の使用、トリエチルアミンまたはピリジンなどの触媒の使用が含まれることがよくあります。
工業生産方法
この化合物の工業生産には、自動反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。ハイスループットスクリーニングと最適化技術の使用は、合成の効率と収率を高めることができます。再結晶、クロマトグラフィー、蒸留などの精製方法が用いられ、高純度の最終生成物を得ます。
化学反応の分析
反応の種類
N-[(5-{4-[(4-ヒドロキシフェニル)アミノ]フタラジン-1-イル}-2-メチルフェニル)スルホニル]グリシンエチルエステルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤の使用が含まれる場合があります。
置換: 求核置換反応が起こり、スルホニル基またはアミノ基が他の官能基に置き換わる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および求核剤(例:アミン、チオール)が含まれます。反応条件は、所望の変換に応じて異なる場合があります。しかし、通常、制御された温度、特定の溶媒、および触媒が含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアミンまたはアルコールが生成される可能性があります。置換反応により、さまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究の用途
N-[(5-{4-[(4-ヒドロキシフェニル)アミノ]フタラジン-1-イル}-2-メチルフェニル)スルホニル]グリシンエチルエステルには、次のようないくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 酵素研究における生化学プローブまたは阻害剤としての可能性が調査されています。
医学: 癌、炎症、および感染症などの疾患の治療における治療の可能性が探求されています。
産業: 新しい材料、触媒、および化学プロセスの開発に使用されています。
科学的研究の応用
Ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
N-[(5-{4-[(4-ヒドロキシフェニル)アミノ]フタラジン-1-イル}-2-メチルフェニル)スルホニル]グリシンエチルエステルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素、受容体、またはシグナル伝達経路の阻害剤またはモジュレーターとして作用する可能性があります。その効果は、活性部位またはアロステリック部位への結合を介して媒介され、標的分子の活性または機能の変化につながります。
類似の化合物との比較
N-[(5-{4-[(4-ヒドロキシフェニル)アミノ]フタラジン-1-イル}-2-メチルフェニル)スルホニル]グリシンエチルエステルは、次のような他の類似の化合物と比較することができます。
- N-[(5-{4-[(4-ヒドロキシフェニル)アミノ]フタラジン-1-イル}-2-メチルフェニル)スルホニル]アラニンエチルエステル
- N-[(5-{4-[(4-ヒドロキシフェニル)アミノ]フタラジン-1-イル}-2-メチルフェニル)スルホニル]バリンエチルエステル
これらの化合物は構造的類似性を共有していますが、アミノ酸エステル基の性質が異なります。特定の官能基と分子間相互作用などのN-[(5-{4-[(4-ヒドロキシフェニル)アミノ]フタラジン-1-イル}-2-メチルフェニル)スルホニル]グリシンエチルエステルのユニークな特徴は、その独自の特性と用途に貢献しています。
類似化合物との比較
Ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate can be compared with other similar compounds, such as:
- Ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]alaninate
- Ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]valinate
These compounds share structural similarities but differ in the nature of the amino acid ester group. The unique features of this compound, such as its specific functional groups and molecular interactions, contribute to its distinct properties and applications.
特性
分子式 |
C25H24N4O5S |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
ethyl 2-[[5-[4-(4-hydroxyanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C25H24N4O5S/c1-3-34-23(31)15-26-35(32,33)22-14-17(9-8-16(22)2)24-20-6-4-5-7-21(20)25(29-28-24)27-18-10-12-19(30)13-11-18/h4-14,26,30H,3,15H2,1-2H3,(H,27,29) |
InChIキー |
VESKTABPRSRCFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)


![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)

![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)
